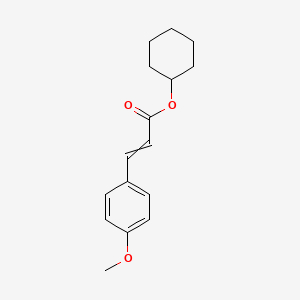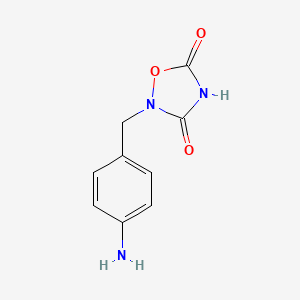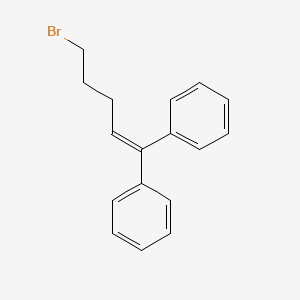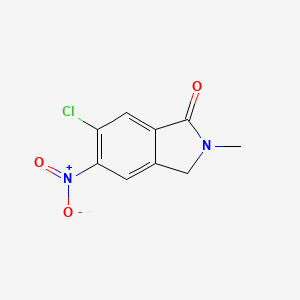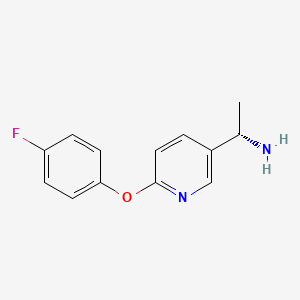
EINECS 300-184-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 300-184-5 is a compound known for its application in the synthesis of certain pharmaceutical drugs, particularly those used in the treatment of psychiatric disorders . This compound is a derivative of the benzodiazepine class, which is known for its psychoactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 300-184-5 involves several steps. One common method includes the reaction of 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile with tin powder and hydrochloric acid in ethanol at 50°C for 0.5 hours . This reaction yields the desired compound as a yellow to deep beige solid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 300-184-5 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
EINECS 300-184-5 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Utilized in the development of drugs for psychiatric disorders, such as schizophrenia.
Industry: Employed in the manufacture of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of EINECS 300-184-5 involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . This interaction modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Olanzapine: A well-known antipsychotic drug with a similar thienobenzodiazepine structure.
Clozapine: Another antipsychotic with a related chemical framework.
Quetiapine: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
EINECS 300-184-5 is unique due to its specific fluorine substitution, which can enhance its pharmacokinetic properties and receptor binding affinity compared to other compounds in its class .
Propriétés
Numéro CAS |
93923-93-4 |
|---|---|
Formule moléculaire |
C12H11ClFN3S |
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H10FN3S.ClH/c1-6-4-8-11(14)15-10-5-7(13)2-3-9(10)16-12(8)17-6;/h2-5,16H,1H3,(H2,14,15);1H |
Clé InChI |
KZZRAACCTRERLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)NC3=C(C=C(C=C3)F)N=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


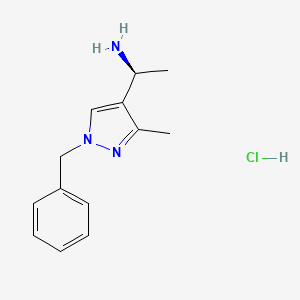
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B8425015.png)
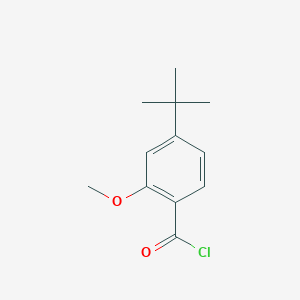
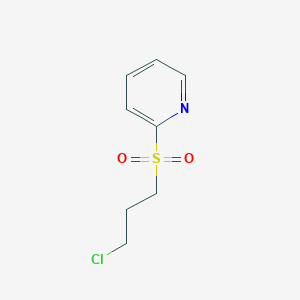

![N4-(4-tert-butylphenyl]-2-chloro-5-fluoro-4-pyrimidineamine](/img/structure/B8425048.png)
